N,N'-dimethyl-9-oxo-9H-fluorene-2,7-disulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-OXO-9H-FLUORENE-2,7-DISULFONIC ACID BIS-METHYLAMIDE is a chemical compound with the molecular formula C15H14N2O5S2 and a molecular weight of 366.417 g/mol . It is a fluorene derivative, characterized by the presence of two sulfonic acid groups and two methylamide groups attached to the fluorene core. This compound is often used in early discovery research due to its unique chemical properties .
Vorbereitungsmethoden
The synthesis of 9-OXO-9H-FLUORENE-2,7-DISULFONIC ACID BIS-METHYLAMIDE typically involves the sulfonation of fluorene followed by the introduction of methylamide groups. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the correct placement of the sulfonic acid groups. Industrial production methods may involve multi-step synthesis processes, including purification steps to achieve the desired purity .
Analyse Chemischer Reaktionen
9-OXO-9H-FLUORENE-2,7-DISULFONIC ACID BIS-METHYLAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
9-OXO-9H-FLUORENE-2,7-DISULFONIC ACID BIS-METHYLAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions at the molecular level.
Medicine: Research into potential pharmaceutical applications is ongoing, with studies exploring its effects on different biological targets.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of 9-OXO-9H-FLUORENE-2,7-DISULFONIC ACID BIS-METHYLAMIDE involves its interaction with specific molecular targets. The sulfonic acid groups can form strong interactions with proteins and other biomolecules, potentially altering their function. The methylamide groups may also play a role in modulating the compound’s reactivity and binding affinity. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
9-OXO-9H-FLUORENE-2,7-DISULFONIC ACID BIS-METHYLAMIDE can be compared with other fluorene derivatives, such as:
9-OXO-9H-FLUORENE-2,7-DISULFONIC ACID BIS-O-TOLYLAMIDE: This compound has similar sulfonic acid groups but different amide substituents, which can affect its reactivity and applications.
9-OXO-9H-FLUORENE-2,7-DISULFONIC ACID BIS- (4-ACETYL-PHENYL)-AMIDE: The presence of acetyl-phenyl groups introduces additional functional diversity.
9-OXO-9H-FLUORENE-2,7-DISULFONIC ACID BIS-HEXADECYLAMIDE: This compound features long alkyl chains, which can influence its solubility and interactions.
Eigenschaften
Molekularformel |
C15H14N2O5S2 |
---|---|
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
2-N,7-N-dimethyl-9-oxofluorene-2,7-disulfonamide |
InChI |
InChI=1S/C15H14N2O5S2/c1-16-23(19,20)9-3-5-11-12-6-4-10(24(21,22)17-2)8-14(12)15(18)13(11)7-9/h3-8,16-17H,1-2H3 |
InChI-Schlüssel |
ULJRXUMDDNJVOP-UHFFFAOYSA-N |
Kanonische SMILES |
CNS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.